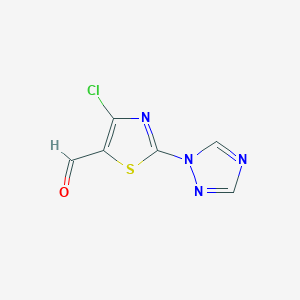
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both triazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of the triazole ring imparts significant stability and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method includes the use of dimethyl acetylenedicarboxylate, which reacts with the amino group of 3-amino-1,2,4-triazole to form an intermediate. This intermediate then undergoes cyclization and dehydration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the compound. The use of high-purity reagents and controlled reaction environments is crucial for industrial-scale production.
化学反应分析
Types of Reactions
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various biological targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. This compound can inhibit specific enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Fluconazole: Contains a triazole ring and is used as an antifungal agent.
Anastrozole: Another triazole-containing compound used in the treatment of breast cancer.
Flupoxam: Contains a triazole ring and is used as an herbicide.
Uniqueness
4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both triazole and thiazole rings, which impart distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and enhances its potential for various applications in research and industry .
属性
分子式 |
C6H3ClN4OS |
|---|---|
分子量 |
214.63 g/mol |
IUPAC 名称 |
4-chloro-2-(1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H3ClN4OS/c7-5-4(1-12)13-6(10-5)11-3-8-2-9-11/h1-3H |
InChI 键 |
DGWDQRJQVXNAKC-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C=N1)C2=NC(=C(S2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


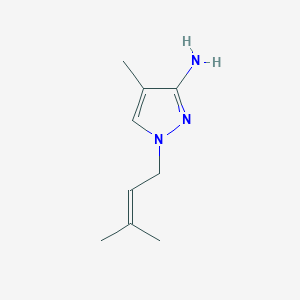
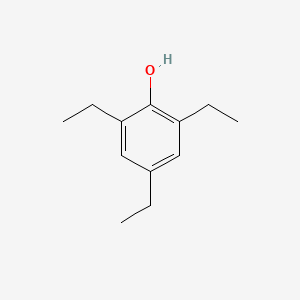
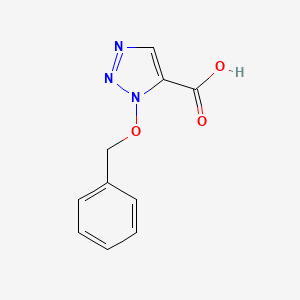
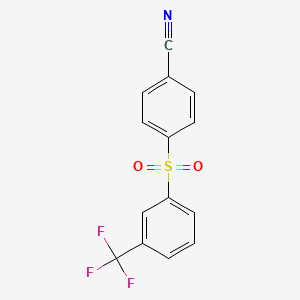
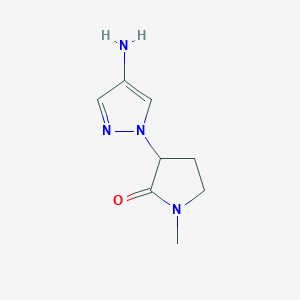
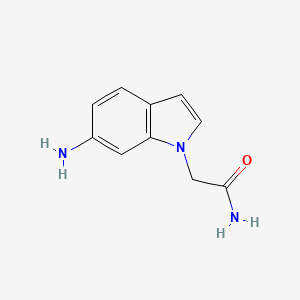
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
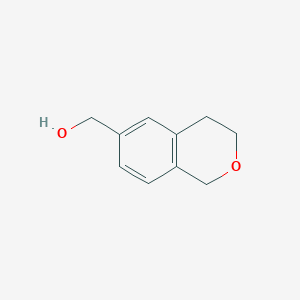
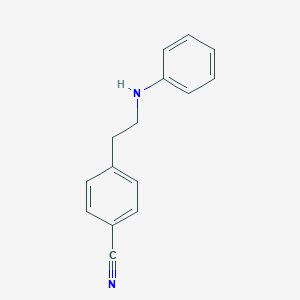

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
